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Compound of Interest

Compound Name: Yellow 10

Cat. No.: B1170507 Get Quote

This technical guide provides an in-depth overview of the spectroscopic data for D&C Yellow

No. 10, also known as Quinoline Yellow WS, C.I. Food Yellow 13, or C.I. Acid Yellow 3 (CAS

No. 8004-92-0).[1][2][3][4][5] The information is tailored for researchers, scientists, and

professionals in drug development, presenting key data in a structured format, detailing

experimental protocols, and illustrating analytical workflows.

D&C Yellow No. 10 is a synthetic dye manufactured by the sulfonation of 2-(2-quinolyl)-1,3-

indandione.[4] It is a mixture consisting primarily of the sodium salts of the mono- and disulfonic

acids of the parent compound.[4]

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of D&C Yellow

No. 10, leveraging its strong absorption of light in the visible spectrum. The chromophore

system, arising from the conjugated quinoline and indanedione rings, gives the compound its

characteristic yellow color.

UV-Vis Absorption Data
The maximum absorbance (λmax) of D&C Yellow No. 10 is consistently reported in the blue

region of the visible spectrum, which is complementary to its yellow appearance. The precise

λmax can vary slightly depending on the solvent and pH.
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Parameter Value Solvent/Conditions Reference

λmax ~414 nm Aqueous Solution JECFA Monograph

λmax 412 nm Water (c = 10.2 mg/L) [4]

λmax 413 nm
PBS (Phosphate-

Buffered Saline)
[1]

Molar Absorptivity (ε) 22,700 M⁻¹cm⁻¹ PBS at 413 nm [1]

Experimental Protocol for UV-Vis Spectroscopy
This protocol outlines the determination of the concentration of D&C Yellow No. 10 in a solution

using UV-Vis spectrophotometry.

Instrumentation: A calibrated UV-Visible spectrophotometer capable of scanning within the

200-800 nm range.

Materials:

D&C Yellow No. 10 reference standard.

Solvent (e.g., deionized water, phosphate-buffered saline).

Volumetric flasks and pipettes (Class A).

Quartz or polystyrene cuvettes with a 1 cm path length.

Preparation of Stock and Standard Solutions:

Accurately weigh a known amount of D&C Yellow No. 10 powder and dissolve it in the

chosen solvent in a volumetric flask to create a stock solution of known concentration.

Perform a series of serial dilutions from the stock solution to prepare at least five standard

solutions of varying, known concentrations.

Measurement:
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Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.

Fill a cuvette with the solvent to serve as a blank. Place it in the spectrophotometer and

zero the absorbance.

Measure the absorbance of each standard solution at the predetermined λmax (~412-414

nm).

Measure the absorbance of the unknown sample solution.

Data Analysis:

Plot a calibration curve of absorbance versus concentration for the standard solutions.

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the

coefficient of determination (R²).

Use the absorbance of the unknown sample and the calibration curve equation to

determine its concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of D&C Yellow

No. 10. While complete, assigned spectra are not widely available in public databases, the

structural components allow for the prediction of characteristic chemical shifts. Published

literature confirms that both ¹H and ¹³C NMR spectra have been used to characterize this dye

and its components.[6]

Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to be complex due to the multiple aromatic protons on

the quinoline and indanedione rings. The exact chemical shifts will be influenced by the position

and number of sulfonate groups.
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Proton Type
Predicted Chemical
Shift (δ, ppm)

Multiplicity Notes

Aromatic Protons

(Quinoline &

Indanedione Rings)

7.0 - 9.0 Multiplets (m)

The specific shifts and

coupling patterns

depend on the

substitution pattern of

the sulfonate groups.

Protons on the

quinoline ring are

expected to appear at

the lower field (more

deshielded) end of

this range.

Methine Proton

(Indanedione CH)
4.0 - 5.0 Singlet (s)

This proton is

attached to the carbon

between the two

carbonyl groups. Its

exact shift would be

sensitive to the

solvent and

tautomeric form.

Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will show signals for the aromatic carbons and the carbonyl

carbons of the indanedione moiety.
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Carbon Type
Predicted Chemical Shift
(δ, ppm)

Notes

Carbonyl Carbons (C=O) 180 - 200

Two signals expected for the

non-equivalent carbonyls in

the indanedione group.

Aromatic & Heteroaromatic

Carbons
110 - 160

Multiple signals corresponding

to the carbons of the quinoline

and benzene rings. Carbons

bearing sulfonate groups will

be shifted.

Methine Carbon (Indanedione

CH)
50 - 60

The carbon atom situated

between the two carbonyl

groups.

Experimental Protocol for NMR Spectroscopy
Sample Preparation:

Dissolve 5-25 mg of the D&C Yellow No. 10 sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) due to the dye's water solubility).

[7][8]

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a

small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[9]

Add an internal standard if quantitative analysis is required (e.g., DSS for aqueous

solutions).[10]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

Insert the NMR tube into the spectrometer.
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Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

homogeneity.

Acquire a standard ¹H NMR spectrum.

Acquire a ¹³C NMR spectrum. This may require a longer acquisition time due to the lower

natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the raw data.

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

Integrate the signals in the ¹H spectrum and identify peak multiplicities.

Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the D&C Yellow No. 10

molecule. The spectrum will be characterized by absorptions corresponding to aromatic rings,

carbonyl groups, and sulfonate groups.

Predicted IR Absorption Data
Wavenumber (cm⁻¹) Vibration Type Functional Group

3100 - 3000 C-H Stretch Aromatic C-H

1720 - 1680 C=O Stretch Ketone (Indanedione)

1600 - 1450 C=C Stretch Aromatic Ring

1200 - 1150 & 1050 - 1000 S=O Stretch Sulfonate (SO₃⁻)

900 - 675 C-H Bend (out-of-plane) Aromatic Ring Substitution

Experimental Protocol for FTIR Spectroscopy (ATR
Method)
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The Attenuated Total Reflectance (ATR) method is suitable for analyzing solid powder samples

directly with minimal preparation.

Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., with a

diamond or germanium crystal).

Measurement:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Place a small amount of the D&C Yellow No. 10 powder onto the ATR crystal, ensuring

complete coverage of the crystal surface.

Apply pressure using the ATR's pressure clamp to ensure good contact between the

sample and the crystal.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

Data Analysis:

Identify the characteristic absorption bands and compare them to known correlation charts

or reference spectra to confirm the presence of functional groups.

Visualization of Analytical Workflow
The following diagram illustrates a comprehensive workflow for the spectroscopic analysis of

D&C Yellow No. 10.
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General Workflow for Spectroscopic Analysis of Yellow 10

UV-Vis Spectroscopy NMR Spectroscopy FTIR Spectroscopy

Sample: D&C Yellow No. 10 Powder

Prepare Aqueous Solution
(Known Concentration)

Dissolve in D₂O
(+ Internal Standard)

Place Powder on ATR Crystal

Acquire Absorbance Spectrum
(200-800 nm)

Identify λmax
(~412 nm)

Quantitative Analysis
(Beer-Lambert Law)

Comprehensive Spectroscopic Report

Acquire ¹H and ¹³C Spectra

Process Data
(FT, Phasing, Baseline)

Structural Elucidation
(Chemical Shifts, Coupling)

Acquire IR Spectrum
(4000-400 cm⁻¹)

Identify Functional Groups
(C=O, S=O, C=C)

Confirm Molecular Backbone

Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of D&C Yellow No. 10.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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